(E)-3-(3-bromophenyl)-N-(4-chlorophenyl)-2-propenamide

Description

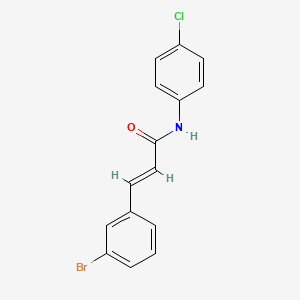

(E)-3-(3-Bromophenyl)-N-(4-chlorophenyl)-2-propenamide is a halogen-substituted acrylamide derivative characterized by an (E)-configured α,β-unsaturated carbonyl system. The molecule features a 3-bromophenyl group at the β-position and a 4-chlorophenylamide group at the α-position. This structure imparts unique electronic and steric properties, influencing its solubility, reactivity, and biological interactions. The compound is synthesized via amide bond formation, typically through reactions between substituted acryloyl chlorides and aromatic amines under Schotten-Baumann conditions .

Properties

IUPAC Name |

(E)-3-(3-bromophenyl)-N-(4-chlorophenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrClNO/c16-12-3-1-2-11(10-12)4-9-15(19)18-14-7-5-13(17)6-8-14/h1-10H,(H,18,19)/b9-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJHOYCOPXBQRMY-RUDMXATFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C=CC(=O)NC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Br)/C=C/C(=O)NC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3-bromophenyl)-N-(4-chlorophenyl)-2-propenamide typically involves the reaction of 3-bromobenzaldehyde with 4-chloroaniline in the presence of a base to form the corresponding Schiff base. This intermediate is then subjected to a condensation reaction with acetic anhydride to yield the desired propenamide compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the compound. Purification steps such as recrystallization or chromatography are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3-bromophenyl)-N-(4-chlorophenyl)-2-propenamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into amines or alcohols.

Substitution: The bromine and chlorine atoms in the compound can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium thiolate to form substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Sodium methoxide in methanol or potassium thiolate in dimethyl sulfoxide.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Amines or alcohols.

Substitution: Substituted derivatives with different functional groups replacing bromine or chlorine.

Scientific Research Applications

Pharmaceutical Development

Drug Design and Synthesis

- The compound serves as a lead structure in the design of new pharmaceuticals, particularly due to its ability to interact with specific biological targets. Its unique structural features allow for modifications that can enhance potency and selectivity against various diseases, including cancer and inflammatory conditions.

Anticancer Activity

- Preliminary studies suggest that derivatives of this compound exhibit promising anticancer properties. For instance, compounds with similar scaffolds have shown significant inhibition of cancer cell proliferation in vitro, indicating potential applications in cancer therapy .

Mechanism of Action

- The mechanism often involves the inhibition of key enzymes or receptors involved in tumor growth and survival pathways. For example, compounds related to this structure may inhibit phosphodiesterases, leading to increased levels of cyclic AMP (cAMP), which plays a crucial role in regulating cellular processes related to cancer progression .

Agricultural Chemistry

Pesticide Development

- The structural characteristics of (E)-3-(3-bromophenyl)-N-(4-chlorophenyl)-2-propenamide make it a candidate for developing new agrochemicals aimed at improving crop protection against pests and diseases. Research is ongoing to explore its efficacy as a pesticide or herbicide, potentially enhancing agricultural yields .

Biopesticides

- Given the increasing demand for environmentally friendly agricultural practices, this compound may be investigated as a biopesticide. Its ability to target specific pests while minimizing impact on non-target organisms aligns with sustainable agriculture initiatives .

Material Science

Advanced Materials

- The compound's unique properties can be leveraged in material science, particularly in the development of advanced coatings and polymers. Its incorporation into materials could enhance their mechanical and chemical resistance .

Nanotechnology Applications

- Research into nanomaterials may also benefit from the integration of this compound, where it could serve as a building block for creating nanoscale devices with specific functionalities.

Biochemical Research

Enzyme Interaction Studies

- This compound is useful in biochemical assays to study enzyme interactions and biological pathways. This application aids researchers in understanding complex biochemical processes and developing targeted therapies .

Molecular Docking Studies

- Molecular docking studies can provide insights into how this compound interacts with various protein targets, helping to elucidate its potential therapeutic mechanisms. Such studies are essential for predicting the efficacy of new drug candidates based on their binding affinities to target proteins .

Data Table: Summary of Applications

| Application Area | Description | Potential Impact |

|---|---|---|

| Pharmaceutical Development | Lead compound for drug synthesis; anticancer activity; enzyme inhibition | New therapies for cancer and inflammation |

| Agricultural Chemistry | Development of pesticides/biopesticides | Improved crop protection |

| Material Science | Use in advanced coatings and polymers | Enhanced material properties |

| Biochemical Research | Studies on enzyme interactions; molecular docking | Insights into drug design and mechanism |

Case Studies

- Anticancer Efficacy : A study evaluating derivatives of this compound demonstrated significant cytotoxicity against various cancer cell lines, suggesting its potential as a chemotherapeutic agent.

- Enzyme Inhibition : Research indicated that modifications of this compound could selectively inhibit phosphodiesterase enzymes, providing a pathway for developing anti-inflammatory drugs.

- Agricultural Applications : Preliminary field trials using formulations containing this compound showed enhanced resistance against common agricultural pests, indicating potential for commercial pesticide development.

Mechanism of Action

The mechanism of action of (E)-3-(3-bromophenyl)-N-(4-chlorophenyl)-2-propenamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

Key structural analogs include:

| Compound Name | Substituents (R1, R2) | Core Structure | Key Modifications |

|---|---|---|---|

| Target Compound | R1: 3-Bromophenyl; R2: 4-Cl-Ph | Propenamide (E) | Halogenated aryl groups |

| (E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-one (Chalcone) | R1: 3-Bromophenyl; R2: p-tolyl | Chalcone (α,β-unsaturated ketone) | Ketone instead of amide |

| (2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide | R1: Ethoxy; R2: 4-Bromo-Ph | Propenamide (E) | Ethoxy group at β-position |

| N-(4-Chlorophenyl)-3-phenyl-2-propenamide (E) | R1: Phenyl; R2: 4-Cl-Ph | Propenamide (E) | Phenyl instead of 3-bromophenyl |

| (E)-N-(3-Chloro-4-fluorophenyl)-3-(4-isobutylphenyl)prop-2-enamide | R1: 4-Isobutylphenyl; R2: 3-Cl-4-F-Ph | Propenamide (E) | Fluorine and isobutyl additions |

Key Observations :

- Amide vs.

Physicochemical Properties

- Solubility : The target compound’s halogenated aryl groups render it highly soluble in organic solvents (e.g., dichloromethane, DMSO) but poorly soluble in water, a trend consistent with analogs like (2E)-N-(4-bromophenyl)-3-ethoxy-2-propenamide .

- Thermal Stability: Halogen substituents increase thermal stability compared to non-halogenated derivatives, as seen in chalcones with decomposition temperatures >200°C .

Cytotoxicity Against MCF-7 Breast Cancer Cells

| Compound | IC50 (μg/mL) | Key Structural Features |

|---|---|---|

| Target Compound | Data not reported | 3-Bromophenyl, 4-Cl-Ph amide |

| (E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-one | 422.22 | Chalcone with 3-bromophenyl |

| (E)-1-(3-Bromophenyl)-3-(4-isopropylphenyl)prop-2-en-1-one | 22.41 | Chalcone with isopropyl group |

| N-(4-Chlorophenyl)-3-phenyl-2-propenamide (E) | Data not reported | Phenyl instead of 3-bromophenyl |

Insights :

- Chalcone analogs with bulky substituents (e.g., isopropyl) exhibit enhanced cytotoxicity (IC50 = 22.41 μg/mL), suggesting steric bulk improves target engagement .

Biological Activity

(E)-3-(3-bromophenyl)-N-(4-chlorophenyl)-2-propenamide, a compound with potential therapeutic applications, has garnered attention in various fields of biological research. This article explores its biological activity, focusing on its mechanisms, effects on different cell lines, and potential therapeutic uses.

Chemical Structure and Properties

The compound's structure features a propenamide backbone with bromine and chlorine substituents on the phenyl rings. This configuration is crucial for its biological interactions and activity.

The biological activity of this compound primarily involves its interactions with specific molecular targets:

- Inhibition of Sirtuin 2 (SIRT2) : Recent studies have shown that compounds with similar structures exhibit potent inhibitory effects on SIRT2, an enzyme involved in various cellular processes including metabolism and cell survival. Selective inhibition of SIRT2 has been linked to anti-cancer properties, as it promotes the acetylation of tubulin, leading to altered cellular dynamics .

- Anticancer Activity : The compound has demonstrated potential in inhibiting the growth of cancer cell lines. For instance, studies indicate that compounds with bromine and chlorine substituents can significantly reduce viability in lung cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound and related compounds:

Case Studies

- Lung Cancer Inhibition : A study investigated the effects of this compound on NCI-H838 cells. The compound was found to induce significant apoptosis and inhibit cell proliferation, suggesting its potential as a therapeutic agent for non-small cell lung cancer (NSCLC) treatment.

- SIRT2 Inhibition : In a separate investigation focusing on SIRT2 inhibitors, compounds structurally related to this compound demonstrated selective inhibition over other sirtuins, highlighting their potential for targeted cancer therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.